N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
CAS No.: 2548988-22-1
VCID: VC11813228
Molecular Formula: C18H22F3N5O2
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine - 2548988-22-1](/images/structure/VC11813228.png)
Description |
The compound N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine represents a complex heterocyclic structure with potential applications in medicinal chemistry. This article provides an in-depth exploration of its chemical characteristics, synthesis, and potential applications based on available research data. Structural OverviewThe compound consists of:
Molecular Formula: C16H20F3N5O The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and metabolic stability. SynthesisAlthough no direct synthesis protocol for this specific compound was identified, related methodologies for pyrazole and piperidine derivatives suggest a multistep process involving:
Spectroscopic CharacterizationSpectroscopic techniques such as NMR, IR, and mass spectrometry are critical for confirming the structure:
Biological RelevanceCompounds with similar structural motifs have demonstrated:
Potential ApplicationsGiven its structural features, this compound may serve as:
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CAS No. | 2548988-22-1 |
Product Name | N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine |
Molecular Formula | C18H22F3N5O2 |
Molecular Weight | 397.4 g/mol |
IUPAC Name | (3-methoxy-1-methylpyrazol-4-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone |
Standard InChI | InChI=1S/C18H22F3N5O2/c1-24-11-13(16(23-24)28-3)17(27)26-9-5-6-12(10-26)25(2)15-14(18(19,20)21)7-4-8-22-15/h4,7-8,11-12H,5-6,9-10H2,1-3H3 |
Standard InChIKey | CZXRGFKHPTVXOY-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F |
Canonical SMILES | CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F |
PubChem Compound | 154831216 |
Last Modified | Nov 23 2023 |
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